4-Cyclopropyl-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
Description
Properties
Molecular Formula |
C12H14N2O2S |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
4-cyclopropyl-2-methyl-3-methylsulfanyl-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione |
InChI |
InChI=1S/C12H14N2O2S/c1-14-11(16)7-5-8(15)13-10(6-3-4-6)9(7)12(14)17-2/h5-6,12H,3-4H2,1-2H3,(H,13,15) |
InChI Key |
DLICBOCWFOESKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C2=C(NC(=O)C=C2C1=O)C3CC3)SC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Diketones with Amidines
β-Diketones react with amidines under acidic conditions to form the pyridine ring. For example:
-
3-Cyclopropyl-1-(2-methylthiophenyl)propane-1,3-dione is treated with guanidine hydrochloride in ethanol at reflux (78°C, 12 hr), yielding 4-cyclopropyl-2-methyl-3-(methylthio)pyridine-5-carboxamide .
-
Lactamization : The carboxamide undergoes intramolecular cyclization using POCl₃ as a dehydrating agent (110°C, 4 hr), forming the pyrrolo[3,4-c]pyridine-dione core.
Table 1 : Optimization of Cyclocondensation Conditions
| Parameter | Condition Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature | 70–120°C | 110°C | 78 |
| Solvent | Toluene, DMF, EtOH | EtOH | 82 |
| Catalyst | POCl₃, H₂SO₄, TsOH | POCl₃ | 85 |
Transition-Metal-Catalyzed Cross-Coupling
Palladium or iridium catalysts enable direct functionalization of preformed pyridine intermediates:
-
Suzuki-Miyaura Coupling : A brominated pyrrolopyridine intermediate reacts with cyclopropylboronic acid in the presence of Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq), and dioxane/H₂O (3:1) at 90°C for 8 hr.
-
C–H Activation : Iridium complexes (e.g., [Ir(dF-CF₃-ppy)₂(dtbbpy)]PF₆) catalyze the direct introduction of methylthio groups via photoredox coupling with methyl disulfide (30% yield, 24 hr irradiation).
Regioselective Thiolation and Methylation
The methylthio group is introduced via nucleophilic aromatic substitution (SNAr) or radical pathways:
-
SNAr Reaction : A chloropyridine derivative reacts with sodium thiomethoxide (NaSMe) in DMF at 60°C (6 hr, 72% yield).
-
Radical Thiolation : Using AIBN as an initiator, methyl disulfide reacts with a pyridine radical intermediate under UV light (254 nm, 12 hr, 55% yield).
Challenges : Competing isomer formation (e.g., 3-methylthio vs. 4-methylthio) is mitigated by steric directing groups or low-temperature conditions.
Oxidation to the Dione Functionality
The lactam ring is oxidized to the dione using strong oxidizing agents:
-
KMnO₄ in Acetic Acid : At 50°C for 3 hr, achieving 88% conversion but requiring careful pH control (pH 4–5).
-
RuO₂/NaIO₄ System : Provides milder conditions (25°C, 6 hr) with 92% yield but higher cost.
Industrial-Scale Production Considerations
Patent CN104529924A highlights scalability challenges and solutions:
-
Continuous Flow Reactors : Reduce reaction time from 12 hr to 2 hr for cyclization steps.
-
Byproduct Management : Recrystallization from ethyl acetate/hexane (3:1) reduces isomer impurities to <0.5%.
-
Cost Efficiency : Replacing triethylamine with sodium acetate lowers corrosion and waste disposal costs.
Table 2 : Comparative Analysis of Industrial Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Batch Cyclization | 75 | 98.5 | 12,000 |
| Flow Cyclization | 82 | 99.2 | 9,500 |
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyclopropyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles under suitable conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
Analgesic Activity
Research indicates that derivatives of pyridine, including compounds similar to 4-Cyclopropyl-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione, exhibit significant analgesic properties. For instance, studies have shown that certain pyridine derivatives act as antagonists of the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain perception. These compounds demonstrated strong analgesic activity in preclinical models, effectively blocking capsaicin-induced pain responses in mice .
Neuropharmacological Effects
The compound may also have neuroprotective effects due to its interaction with various neurotransmitter systems. Preliminary studies suggest that it could modulate neurotransmitter release and receptor activity, which may be beneficial in treating neurodegenerative diseases or conditions associated with chronic pain .
Antimicrobial Properties
Compounds with similar structural motifs have been evaluated for their antimicrobial activities. The presence of the methylthio group is known to enhance the biological activity against a range of pathogens. In vitro studies have shown promising results against fungi and bacteria, indicating potential applications in developing new antimicrobial agents .
Case Study 1: Analgesic Efficacy
A study conducted on a series of pyridine derivatives highlighted the efficacy of compounds similar to this compound in reducing pain responses in animal models. The results indicated a dose-dependent analgesic effect comparable to established analgesics .
Case Study 2: Neuroprotective Potential
In another study focused on neuropharmacological applications, researchers investigated the effects of pyrrole-based compounds on neuronal cell lines exposed to oxidative stress. The findings suggested that these compounds could significantly reduce cell death and promote cell survival through antioxidant mechanisms .
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl vs. Alkoxy at R4 : The cyclopropyl group in the target compound introduces steric hindrance and lipophilicity, which could enhance membrane permeability compared to methoxy-containing analogs (e.g., Ref. 6). However, this may reduce aqueous solubility, a trade-off critical for bioavailability .
- Methylthio (-SMe) at R3: Unlike the unsubstituted R3 position in Ref.
- R2 Substituent : The methyl group in the target compound is smaller than the hydroxypropyl-piperazinyl group in Ref. 6, suggesting differences in target engagement (e.g., receptor selectivity) and pharmacokinetics .
Pharmacological and Physicochemical Properties
Table 2: Inferred Properties Based on Structural Analogues
| Property | Target Compound | Ref. 5 Analogs (e.g., 4-methoxy derivatives) | Ref. 6 Compound |
|---|---|---|---|
| LogP | ~3.2 (estimated) | ~2.1–2.8 | ~1.5 (due to polar substituents) |
| Solubility (mg/mL) | Low (≤0.1 in water) | Moderate (0.5–1.0 in water) | High (>2.0 in water) |
| Metabolic Stability | High (due to -SMe) | Moderate (dependent on R3 substituents) | Low (due to -OH and piperazinyl) |
| Pharmacological Activity | Hypothesized CNS activity (untested) | Antipsychotic, analgesic | Not reported; likely peripheral targets |
Discussion :
- Lipophilicity and CNS Penetration : The target compound’s higher LogP (estimated via computational modeling) suggests better blood-brain barrier penetration than Ref. 6’s hydrophilic analog, aligning with the CNS activity observed in Ref. 5 analogs .
- Thermal Stability : Pyrrolopyridine diones with bulky substituents (e.g., cyclopropyl) typically exhibit higher thermal stability, as seen in related fused-ring systems .
- Synthetic Challenges : The methylthio group in the target compound may require specialized sulfur-incorporation methods, contrasting with the simpler alkoxylation strategies used in Ref. 5 .
Biological Activity
4-Cyclopropyl-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₂H₁₄N₂O₂S
- Molecular Weight : 250.32 g/mol
- CAS Number : 1269529-11-4
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exert effects through:
- Inhibition of Enzymatic Activity : Similar compounds in the pyrrolo[3,4-c]pyridine family have shown inhibitory effects on various enzymes, potentially including kinases and phosphatases.
- Modulation of Signaling Pathways : The compound may influence signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolo[3,4-c]pyridine compounds exhibit significant anticancer properties. For example, compounds that share structural similarities with this compound have been reported to target the EPH receptor family, which is often overexpressed in various cancers .
| Compound | Target | Activity | Reference |
|---|---|---|---|
| This compound | EPH receptors | Anticancer | |
| Example Compound A | Kinase Activity | Inhibitor | |
| Example Compound B | PD-L1 Interaction | Immune Modulator |
Neuroprotective Effects
There is emerging evidence suggesting that this compound may also exhibit neuroprotective effects. Compounds within similar chemical frameworks have been noted for their ability to protect neuronal cells from oxidative stress and apoptosis .
Case Studies
-
In Vitro Studies : A study conducted on mouse splenocytes demonstrated that certain derivatives could rescue immune cells under stress conditions by modulating PD-1/PD-L1 interactions .
- Findings : The compound exhibited a rescue rate of 92% at a concentration of 100 nM.
- Animal Models : Preliminary animal studies have indicated potential benefits in models of neurodegenerative diseases. These studies showed improved cognitive function and reduced markers of neuroinflammation when treated with similar pyrrolo[3,4-c]pyridine derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Cyclopropyl-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via one-pot reactions involving cyclization of substituted acetamides with amines, as demonstrated in analogous pyrrolo[3,4-c]pyridine-dione syntheses . Key factors include temperature control (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of cyclopropylamine derivatives. For example, substituent positioning (e.g., methylthio groups) requires inert atmospheres to prevent oxidation .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for verifying its purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclopropyl and methylthio substituents. X-ray crystallography can resolve stereochemical ambiguities in the dihydro-pyrrolo-pyridine core . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) are used for purity evaluation, with retention time and isotopic patterns cross-referenced against synthetic intermediates .
Q. What are the primary challenges in optimizing the solubility of this compound for in vitro assays?
- Methodological Answer : Due to its hydrophobic cyclopropyl and methylthio groups, solubility can be enhanced using co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80). Sonication and heating (40–60°C) are recommended for homogeneous dispersion. Solvent polarity indices should be matched to the compound’s logP value, predicted via computational tools like ChemAxon .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can map electron density in the pyrrolo-pyridine core, identifying nucleophilic/electrophilic sites for derivatization . Molecular docking (AutoDock Vina) against protein targets (e.g., kinases) requires force field parameterization for the methylthio group’s van der Waals interactions. Solvent-accessible surface area (SASA) analysis predicts binding pocket compatibility .
Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally similar pyrrolo-pyridine-diones?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum protein interference). Standardize protocols by:
- Using isogenic cell lines to control genetic variability.
- Including positive controls (e.g., staurosporine for kinase inhibition).
- Validating results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Q. How can substituent effects (e.g., cyclopropyl vs. phenyl groups) be systematically studied to enhance metabolic stability?
- Methodological Answer : Conduct a Structure-Activity Relationship (SAR) study by synthesizing analogs with varied substituents (e.g., replacing cyclopropyl with bicyclic groups). Assess metabolic stability via liver microsome assays (human/rat CYP450 isoforms) and correlate with computational ADMET predictions (e.g., SwissADME). Stability under oxidative conditions (H2O2/Fe²⁺) can further refine substituent choices .
Research Design Considerations
Q. What in vitro/in vivo models are appropriate for evaluating the pharmacological potential of this compound?
- Methodological Answer : For anticancer activity, use NCI-60 cell lines with IC50 determination via MTT assays. For CNS targets, employ blood-brain barrier (BBB) permeability models (e.g., PAMPA-BBB). In vivo efficacy testing in xenograft models requires pharmacokinetic profiling (Cmax, AUC) after oral/intravenous administration, with LC-MS/MS quantification in plasma .
Q. How should researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
